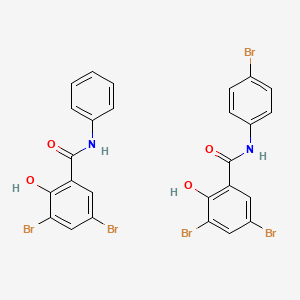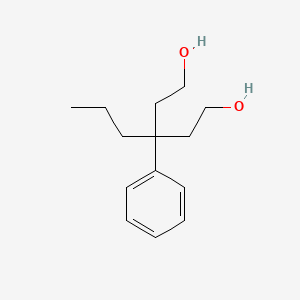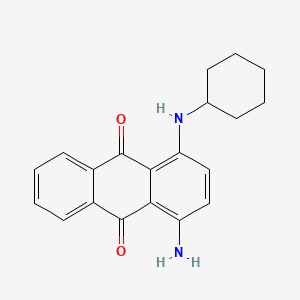![molecular formula C16H10CrN2O7S.Na<br>C16H10CrN2NaO7S B13777330 sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide CAS No. 94276-30-9](/img/structure/B13777330.png)
sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is a complex compound with a molecular formula of C16H10CrN2NaO7S. This compound is known for its vibrant color and is often used as a dye. It is a coordination complex where chromium is in the +3 oxidation state, and it is coordinated with sodium, hydroxide, and a naphthalenesulfonate ligand that contains an azo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, such as aniline, followed by coupling with a naphthalenesulfonic acid derivative to form the azo compound.
Complexation with Chromium: The azo compound is then reacted with a chromium(III) salt, such as chromium chloride, in the presence of sodium hydroxide. This step involves the coordination of the azo compound to the chromium ion, forming the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous stirring and controlled addition of reagents to ensure complete reaction and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation-Reduction: The compound can undergo redox reactions where the chromium ion can change its oxidation state.
Substitution: The hydroxide and other ligands can be substituted by other nucleophiles under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
Oxidation: Chromium(IV) or Chromium(VI) complexes.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye and a reagent in various analytical techniques. Its vibrant color makes it useful in spectrophotometric analysis.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping in the visualization of cellular structures under a microscope.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form coordination complexes with various substrates. The azo group can participate in electron transfer reactions, while the chromium ion can interact with biological molecules, affecting their function. The molecular targets include enzymes and proteins, where the compound can inhibit or modify their activity through coordination or redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate
- Chromium(3+) sodium hydroxide (3Z)-6-oxido-3-[(2-oxidophenyl)hydrazono]-4-oxo-3,4-dihydro-2-naphthalenesulfonate
Uniqueness
Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is unique due to its specific coordination environment and the presence of both azo and sulfonate groups. This combination imparts distinct chemical and physical properties, such as its vibrant color and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
94276-30-9 |
|---|---|
Formule moléculaire |
C16H10CrN2O7S.Na C16H10CrN2NaO7S |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide |
InChI |
InChI=1S/C16H12N2O6S.Cr.Na.H2O/c19-12-4-2-1-3-11(12)17-18-16-13(20)6-5-9-7-10(25(22,23)24)8-14(21)15(9)16;;;/h1-8,19-21H,(H,22,23,24);;;1H2/q;+3;+1;/p-4 |
Clé InChI |
XKDUPYHAKNTBFL-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)




![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)



![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
